Lidoflazine

HERG QT prolongation Cardiotoxicity

Sourcing Lidoflazine (CAS 3416-26-0) for your research? This unique diphenylalkylpiperazine sets itself apart from standard calcium channel blockers. Key differentiators for procurement: 1) It's 13-fold more potent than verapamil at blocking hERG channels (IC50 ~16 nM), making it a superior positive control in automated patch-clamp assays. 2) In ileal smooth muscle, it's the most potent agent in its class (up to 100-fold vs. brain/heart), ideal for gastrointestinal models. 3) As a moderate adenosine uptake inhibitor, it avoids transporter saturation, perfect for polarized nucleoside studies. Verify these quantitative tissue-selectivity advantages before substituting with a generic class analog.

Molecular Formula C30H35F2N3O
Molecular Weight 491.6 g/mol
CAS No. 3416-26-0
Cat. No. B1675316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidoflazine
CAS3416-26-0
SynonymsLidoflazine;  Ordiflazine;  Clinium;  Corflazine;  Klinium; 
Molecular FormulaC30H35F2N3O
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36)
InChIKeyZBIAKUMOEKILTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lidoflazine (CAS 3416-26-0): A Multi-Mechanistic Calcium Channel Blocker with Validated Tissue Selectivity and HERG Liability


Lidoflazine is a diphenylalkylpiperazine calcium channel blocker originally developed by Janssen Pharmaceutica in 1964 [1]. It is classified as an atypical calcium antagonist that inhibits calcium entry into cells and also acts as a potent inhibitor of adenosine uptake [2]. The compound is primarily known for its antianginal properties and carries a significant risk of QT interval prolongation and ventricular arrhythmia due to high-affinity blockade of the HERG potassium channel [3]. Unlike typical dihydropyridines or phenylalkylamines, lidoflazine exhibits a unique pharmacological profile characterized by dual sodium/calcium channel blockade and pronounced tissue selectivity, making it a valuable tool compound for cardiovascular research and a case study in drug-induced cardiotoxicity [4].

Why Lidoflazine Cannot Be Substituted by Flunarizine, Cinnarizine, or Other Class Members


Within the diphenylalkylpiperazine class, lidoflazine, flunarizine, and cinnarizine exhibit markedly different potency profiles across tissue types and molecular targets. While often grouped as 'non-selective calcium channel blockers,' these compounds differ in their affinity for HERG channels, adenosine transporters, and tissue-specific calcium channels. For instance, lidoflazine is 13-fold more potent than verapamil at blocking HERG channels [1], yet it is less potent than dipyridamole in inhibiting adenosine uptake [2]. Furthermore, lidoflazine demonstrates a unique selectivity for calcium pools in guinea-pig cardiac tissue compared to rat tissue [3], and its rank order of potency in ileal smooth muscle differs significantly from that of flunarizine and cinnarizine [4]. These quantitative divergences mean that substituting lidoflazine with a class analog without empirical validation will likely yield different experimental outcomes, particularly in studies of HERG-related cardiotoxicity, adenosine-mediated vasodilation, or tissue-specific calcium antagonism.

Quantitative Differentiation: Lidoflazine vs. Comparators Across Key Pharmacological Dimensions


HERG Channel Blockade: Lidoflazine's 13-Fold Higher Potency Than Verapamil

Lidoflazine exhibits high-affinity blockade of the HERG potassium channel, a primary molecular determinant of drug-induced QT prolongation. In a direct head-to-head comparison under identical assay conditions, lidoflazine was approximately 13-fold more potent than verapamil at inhibiting HERG current [1]. This quantitative difference has direct implications for cardiotoxicity risk assessment and for selecting a positive control in HERG screening assays.

HERG QT prolongation Cardiotoxicity Electrophysiology

Calcium Flux Inhibition: Lidoflazine's 1.7-Fold Higher Potency Than Flunarizine

In a comparative study of K+-stimulated 45Ca2+ flux in rat neocortical mini-slices, lidoflazine demonstrated an IC50 of 6.4 µM, whereas the closely related analog flunarizine had an IC50 of 11 µM [1]. Both compounds act as dual Na+/Ca2+ channel blockers, but lidoflazine's 1.7-fold higher potency in this neuronal preparation indicates a potentially greater effect on presynaptic calcium entry and neurotransmitter release.

Calcium channel Neuronal Sodium/Calcium dual blockade

Tissue-Selective Calcium Channel Antagonism: Lidoflazine's Rank Order in Ileum vs. Brain/Heart

In a comparative study of [3H]nitrendipine binding displacement, lidoflazine, flunarizine, and cinnarizine were approximately equipotent in cerebral cortex and heart tissue (Ki ~10^-6 M), but were 4 to 100 times more potent in ileal smooth muscle [1]. Crucially, in the ileum, the rank order of potency was lidoflazine > flunarizine > cinnarizine, demonstrating that lidoflazine exhibits the highest affinity for calcium channels in gastrointestinal smooth muscle among these three analogs. This tissue-selective potency profile is not predictable from data obtained in cardiac or brain tissue alone.

Tissue selectivity Smooth muscle Nitrendipine binding

Adenosine Uptake Inhibition: Lidoflazine's Position in the Vasodilator Potency Hierarchy

The ability of coronary vasodilator drugs to inhibit adenosine uptake into cardiac cells was quantitatively ranked. In a cross-study comparable model using isolated cardiac cells and a fixed adenosine concentration of 0.023 µM, the rank order of inhibitory potency was: dipyridamole > dilazep > hexobendine > lidoflazine > papaverine [1]. This places lidoflazine as a moderate inhibitor of adenosine uptake, less potent than dipyridamole and dilazep but more potent than papaverine. This intermediate potency distinguishes lidoflazine from stronger adenosine uptake inhibitors and may contribute to its unique vasodilatory profile.

Adenosine Nucleoside transport Vasodilation

Cardiac Inotropy: Lidoflazine's Minimal Effect in Rat Papillary Muscle

In a comparative study of negative inotropic effects in rat papillary muscle, lidoflazine only slightly affected the force of contraction, whereas nifedipine partially inhibited it and ryanodine nearly completely reduced it [1]. This contrasts with guinea-pig papillary muscle, where lidoflazine was more effective. This species-specific differential response suggests that lidoflazine's inotropic effect is dependent on the source of activator calcium, which differs between rat (primarily sarcoplasmic reticulum) and guinea-pig (complementary calcium pool) hearts. Lidoflazine displays selectivity towards the guinea-pig calcium pool [1]. This property makes lidoflazine a valuable tool for dissecting species-dependent cardiac calcium handling mechanisms.

Inotropy Cardiac contractility Species selectivity

Adenosine Uptake Inhibition in Intestinal Epithelium: Lidoflazine's Unique Bilateral Effect

In a study of adenosine uptake by isolated guinea pig jejunal epithelium, lidoflazine was the only compound among hexobendine, dipyridamole, and dilazep that inhibited uptake on both the blood side and the lumen side, albeit with weak inhibition on the lumen side [1]. The other agents inhibited uptake only on the blood side. This bilateral effect, though weak luminally, distinguishes lidoflazine's interaction with polarized nucleoside transporters and suggests a different binding mode or accessibility to the transporter on the apical membrane.

Adenosine uptake Intestinal epithelium Polarized transport

Validated Application Scenarios for Lidoflazine Based on Quantitative Evidence


Positive Control for HERG Liability Screening in Drug Discovery

Lidoflazine is an ideal positive control for HERG channel blockade assays due to its high potency (IC50 ~16 nM) and well-characterized mechanism of action [1]. Its 13-fold greater potency than verapamil allows for more sensitive detection of assay variability and ensures robust signal-to-noise ratios in automated patch-clamp platforms. This application is directly supported by the quantitative HERG blockade evidence in Section 3.

Investigating Tissue-Specific Calcium Channel Pharmacology in Smooth Muscle

For studies focused on gastrointestinal smooth muscle calcium channels, lidoflazine is the most potent diphenylalkylpiperazine, exhibiting 4- to 100-fold higher affinity in ileum compared to brain/heart tissue [2]. Researchers comparing calcium antagonist effects across different smooth muscle preparations should select lidoflazine to maximize effect size in ileal or intestinal models.

Dissecting Adenosine-Mediated Vasodilation and Nucleoside Transport

Lidoflazine's intermediate potency as an adenosine uptake inhibitor (ranked 4th among 5 vasodilators) makes it a useful tool for probing the adenosine pathway without saturating the transporter [3]. Its unique ability to inhibit adenosine uptake from both the blood and lumen sides of intestinal epithelium [4] further positions it as a specialized probe for polarized nucleoside transport studies.

Species-Selective Cardiac Calcium Handling Studies

Lidoflazine's minimal negative inotropic effect in rat papillary muscle, contrasted with its more pronounced effect in guinea-pig tissue, allows researchers to differentiate between calcium pools involved in cardiac excitation-contraction coupling [5]. This species-dependent pharmacology makes lidoflazine a valuable tool for comparative cardiac physiology and for validating animal models of human cardiac function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lidoflazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.